N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan ring at the 2-position and a methyl group at the 4-position, which is further functionalized with a furan-2-carboxamide moiety. This structure combines aromatic and amide functionalities, which are often associated with biological activity, particularly in medicinal chemistry. Its synthesis likely involves coupling reactions between pyridine and furan precursors, akin to methodologies described for related carboxamides .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(14-4-2-8-20-14)17-10-11-5-6-16-12(9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALUFJLEYSEVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a solvent such as propan-2-ol. The reaction is carried out under reflux conditions to yield the desired amide product . The reaction can be summarized as follows:
-
Acylation Reaction
Reactants: Pyridin-2-amine and furan-2-carbonyl chloride
Solvent: Propan-2-ol
Conditions: Reflux
Product: N-(pyridin-2-yl)furan-2-carboxamide
-
Further Functionalization
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through appropriate purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research indicates that derivatives of this compound can act as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2. For instance, compounds derived from similar scaffolds showed promising IC50 values, indicating their effectiveness in inhibiting viral replication .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly due to the presence of nitrogen-containing heterocycles, which are known for their ability to interact with biological targets related to cancer cell proliferation. A review of pyridine-derived compounds noted their diverse biological activities, including antitumor effects. Structural modifications in similar compounds have been shown to enhance antiproliferative activity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Compounds with furan and pyridine moieties have been documented to possess antibacterial and antifungal activities. The specific interactions of such compounds with microbial enzymes or membranes could be explored to develop new antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including microwave-mediated synthesis and other organic reactions. The ability to modify its structure allows for the exploration of structure-activity relationships (SAR), which can lead to more potent derivatives with enhanced biological activities .
Potential in Material Science
Beyond biological applications, this compound may find utility in materials science due to its unique chemical structure. The furan and pyridine rings can be functionalized for use in organic electronics or as precursors in the development of novel polymers with specific electrical or optical properties .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison with Ranitidine-Related Compounds
Furan Carboxamide Derivatives
Compounds with furan carboxamide backbones exhibit variations in substituents that modulate their properties:
- Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (): Contains an ester-linked acetate and isopropylcarbamoyl group on the furan.
- N-(4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl)furan-2-carboxamide (): Incorporates a sulfamoylphenyl group and dimethoxypyrimidine, enhancing solubility via polar groups. This contrasts with the target’s pyridine-methyl linkage, which may reduce solubility but improve lipophilicity .
Table 2: Comparison with Furan Carboxamide Analogues
Key Research Findings and Implications
- Structural Uniqueness : The pyridine-methyl-furan scaffold distinguishes the target compound from ranitidine-related impurities and simpler furan carboxamides, suggesting divergent biological targets.
- Solubility vs. Lipophilicity : Compared to sulfamoyl- or pyrimidine-containing analogues (), the target compound’s reduced polarity may favor blood-brain barrier penetration but limit aqueous solubility .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a pyridine moiety, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, which can include:
- Formation of the Furan Ring : Synthesized through methods such as the Paal-Knorr synthesis.
- Pyridine Introduction : Often accomplished via Hantzsch synthesis.
- Carboxamide Formation : Achieved through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.
- Receptor Modulation : It can act on receptors that are crucial in cell signaling pathways, potentially leading to therapeutic effects against diseases.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In one study, the compound demonstrated an IC50 value in the micromolar range (less than 10 μM) against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth and show effectiveness against certain pathogens, although specific IC50 values for these activities need further elucidation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds and their derivatives, providing insights into the potential applications of this compound:
-
Cytotoxicity Against Cancer Cell Lines :
Compound Cell Line IC50 (μM) F8-B6 A549 1.55 F8-B22 A549 1.57 N/A HCT116 <10 - Inhibition of SARS-CoV-2 Protease :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
